

"physical and chemical properties of 6-(4-Methoxyphenoxy)hexan-2-one"

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Compound of Interest

Compound Name: 6-(4-Methoxyphenoxy)hexan-2-one

Cat. No.: B7862313

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Technical Guide: 6-(4-Methoxyphenoxy)hexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of **6-(4-Methoxyphenoxy)hexan-2-one**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information is compiled from available public data sources; however, it should be noted that experimental data for this compound is limited.

Chemical Identity and Computed Properties

6-(4-Methoxyphenoxy)hexan-2-one is a ketone derivative with a methoxyphenoxy substituent. Its fundamental identifiers and computed physicochemical properties are summarized below, primarily sourced from the PubChem database.^[1]

Identifier	Value
IUPAC Name	6-(4-methoxyphenoxy)hexan-2-one
CAS Number	114634-15-4
Molecular Formula	C ₁₃ H ₁₈ O ₃
Molecular Weight	222.28 g/mol
Canonical SMILES	<chem>CC(=O)CCCCOC1=CC=C(C=C1)OC</chem>
InChI Key	WLWGYIHLLAOWJI-UHFFFAOYSA-N

Table 1: Computed Physicochemical Properties^[1]

Property	Value
XLogP3-AA (LogP)	2.2
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	7
Topological Polar Surface Area	35.5 Å ²
Heavy Atom Count	16
Formal Charge	0
Complexity	205

Experimental Physical Properties

Experimental data for the physical properties of **6-(4-Methoxyphenoxy)hexan-2-one** is scarce. The following data has been obtained from a Safety Data Sheet (SDS) corresponding to the CAS number of the compound.

Table 2: Experimental Physical Properties

Property	Value
Melting Point	36 - 38 °C
Boiling Point	152 - 154 °C at 35 hPa
Density	Data not available
Solubility	Data not available

Experimental Protocols

A detailed, experimentally validated synthesis protocol for **6-(4-Methoxyphenoxy)hexan-2-one** is not readily available in the peer-reviewed scientific literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions, such as the Williamson ether synthesis followed by oxidation.

Proposed Synthesis Pathway:

A potential two-step synthesis could involve:

- **Williamson Ether Synthesis:** Reaction of 4-methoxyphenol with a 6-halo-2-hexanone (e.g., 6-chloro-2-hexanone or 6-bromo-2-hexanone) in the presence of a base (e.g., potassium carbonate or sodium hydride) in a suitable polar aprotic solvent (e.g., acetone or DMF).
- **Alternative Pathway:** An alternative approach could be the reaction of 4-methoxyphenol with 6-chloro-1-hexanol via Williamson ether synthesis to form 6-(4-methoxyphenoxy)hexan-1-ol, followed by oxidation of the primary alcohol to a ketone using a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation). A literature procedure for a similar compound, 6-(4-benzylphenoxy)hexan-1-ol, utilizes the reaction of p-benzylphenol with 6-chlorohexan-1-ol in the presence of potassium carbonate in DMF.^[2]

Note: These proposed protocols are theoretical and would require experimental validation and optimization.

Chemical Reactivity and Stability

Detailed experimental studies on the chemical reactivity and stability of **6-(4-Methoxyphenoxy)hexan-2-one** are not widely published. Based on its chemical structure, the following reactivity can be inferred:

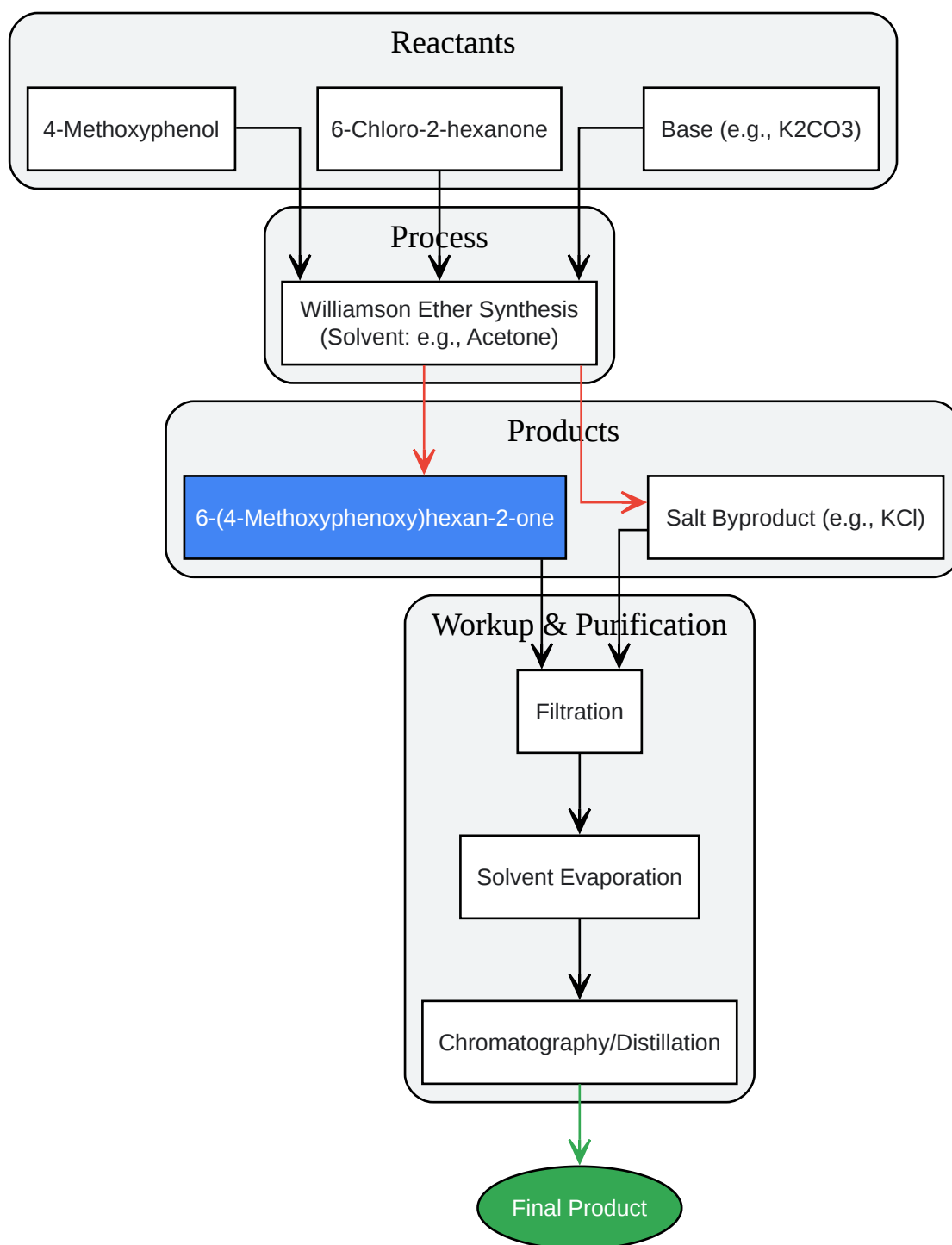
- **Ketone Group:** The ketone functional group is susceptible to nucleophilic addition reactions and can be reduced to a secondary alcohol.
- **Ether Linkage:** The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
- **Aromatic Ring:** The methoxy-substituted aromatic ring can undergo electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or any associated signaling pathways for **6-(4-Methoxyphenoxy)hexan-2-one**. Biological screening would be required to determine any potential pharmacological effects.

Visualizations

As no specific biological signaling pathways for **6-(4-Methoxyphenoxy)hexan-2-one** have been identified, a logical workflow for a proposed synthesis is presented below.



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Caption: Proposed synthetic workflow for **6-(4-Methoxyphenoxy)hexan-2-one**.

Spectroscopic Data

Experimentally obtained spectroscopic data (NMR, IR, MS) for **6-(4-Methoxyphenoxy)hexan-2-one** are not available in public databases. Theoretical predictions can be made using computational software, but these require experimental validation.

Safety and Handling

Detailed toxicological data for **6-(4-Methoxyphenoxy)hexan-2-one** is not available. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-(4-Methoxyphenoxy)hexan-2-one is a compound with defined molecular and computed properties. However, there is a significant lack of publicly available experimental data regarding its physical properties, a validated synthesis protocol, biological activity, and spectroscopic characterization. The information provided in this guide is based on the limited available data and theoretical predictions. Further experimental investigation is necessary to fully characterize this compound.

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References

- 1. 6-(4-Methoxyphenoxy)hexan-2-one | C₁₃H₁₈O₃ | CID 43793646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
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